Ortho-Difluoromethyl Substitution Pattern Confers Unique Steric and Electronic Profile
The 1-bromo-4-chloro-2-(difluoromethyl)benzene isomer (target compound) positions the difluoromethyl group ortho to the bromine substituent, creating a distinct steric environment and electronic distribution compared to its regioisomers . This ortho arrangement influences both the reactivity of the bromine in cross-coupling reactions and the conformational preferences of downstream products. In contrast, 2-bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9) places the difluoromethyl group ortho to the chlorine atom, while 1-bromo-2-chloro-4-(difluoromethyl)benzene (CAS 1261614-16-7) positions the difluoromethyl group para to the bromine . Each regioisomer exhibits divergent reactivity profiles in palladium- and nickel-catalyzed coupling reactions due to differing electronic effects transmitted through the aromatic ring.
| Evidence Dimension | Substituent positional arrangement on aromatic ring |
|---|---|
| Target Compound Data | Br at C1, Cl at C4, CF2H at C2 (ortho-CF2H to Br) |
| Comparator Or Baseline | Comparator 1: 2-bromo-4-chloro-1-(difluoromethyl)benzene (Br at C2, Cl at C4, CF2H at C1; ortho-CF2H to Cl). Comparator 2: 1-bromo-2-chloro-4-(difluoromethyl)benzene (Br at C1, Cl at C2, CF2H at C4; para-CF2H to Br) |
| Quantified Difference | Ortho-CF2H/para-Cl vs ortho-CF2H/ortho-Cl vs para-CF2H substitution pattern |
| Conditions | Structural isomer comparison via InChI and SMILES string analysis; synthetic utility context |
Why This Matters
The specific ortho-bromo/ortho-difluoromethyl arrangement provides a reactive scaffold that cannot be replicated by positional isomers, directly impacting synthetic route feasibility and product stereoelectronic properties.
